molecular formula C10H15N5O B023475 DL-DIHYDROZEATIN CAS No. 14894-18-9

DL-DIHYDROZEATIN

Cat. No.: B023475
CAS No.: 14894-18-9
M. Wt: 221.26 g/mol
InChI Key: XXFACTAYGKKOQB-UHFFFAOYSA-N
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Description

DL-Dihydrozeatin (DHZ) is a synthetic cytokinin, a class of plant growth regulators essential for controlling numerous aspects of plant development and physiology. As a dihydro-derivative of zeatin, it features a saturated isoprenoid side chain and is involved in the natural cytokinin biosynthetic pathway, where it can be derived from trans-zeatin via the enzyme zeatin reductase. This compound is a crucial tool for advanced plant biology research, with demonstrated efficacy in stimulating cell division and influencing organogenesis in vitro . Recent pharmacological and genetic studies have identified a specific and unique role for DHZ in promoting cell differentiation in the Arabidopsis root meristem. This activity is mediated through its specific perception by the Arabidopsis Histidine Kinase 3 (AHK3) receptor, which subsequently activates a signaling cascade involving transcription factors ARR1, ARR11, and ARR12. This pathway promotes the exit of cells from the meristem, thereby regulating root meristem size and overall root architecture. Researchers utilize this compound to explore fundamental processes such as the maintenance of meristematic activity, root and shoot patterning, and flower bud formation. Its application helps elucidate the distinct and non-redundant functions of different cytokinin types and their specific receptors in plant development, offering a targeted approach to study cytokinin-mediated differentiation. Key Research Applications: Investigation of cytokinin signaling pathways and receptor specificity. Study of root development, meristem maintenance, and cell differentiation. Plant tissue culture and organogenesis protocols. Analysis of cytokinin metabolism and homeostasis. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFACTAYGKKOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933510
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
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Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23599-75-9, 14894-18-9
Record name (±)-Dihydrozeatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23599-75-9
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Record name Dihydrozeatin
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Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
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Record name DL-Dihydrozeatin
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Preparation Methods

Methylation and Bromination of γ-Butyrolactone

γ-Butyrolactone was methylated using iodomethane-d3 (99.5% isotopic purity) in the presence of lithium diisopropylamide, yielding α-methyl-γ-butyrolactone-d3 (77% yield, bp 64–65°C/6 mmHg). Subsequent bromination with hydrogen bromide in anhydrous ethanol produced ethyl 4-bromo-2-methylbutyrate-d3 (bp 54.5–55.5°C/2 mmHg), which was converted to the azide derivative (ethyl 4-azide-2-methylbutyrate-d3) via sodium azide substitution (85% ethanol, IR absorption at 2145 cm⁻¹).

Reduction and Purification

The azide intermediate underwent reduction with lithium aluminum deuteride (99% D) in ether, yielding 4-amino-2-methyl-1-butanol-d5. Crystallization as an oxalate salt ([α]²⁴D +0.7°) confirmed structural integrity via NMR. Condensation with 6-chloropurine in 1-butanol/triethylamine afforded this compound-d5 (77% yield, mp 164–165°C). Key analytical data included:

  • Deuterium distribution : 92.28% d5, 5.74% d4, 1.09% d3.

  • Mass spectrometry : m/z 226.1678 (calculated for C₁₀H₁₀D₅ON₅: 226.1592).

Enzymatic Synthesis Using Cytokinin Riboside Phosphorylase

A contemporary enzymatic route employs recombinant Solanum tuberosum cytokinin riboside phosphorylase to catalyze the conversion of dihydrozeatin riboside (DHZR) to DHZ. While yields remain unspecified, the reaction proceeds under mild conditions (30°C, pH 5.2, 20 minutes).

Reaction Optimization

  • Substrate : this compound riboside (CAS 22663-55-4).

  • Buffer system : Aqueous phosphate buffer (pH 5.2).

  • Kinetic parameters : Vmax and Km values, though unreported, are inferred to align with analogous cytokinin conversions (e.g., zeatin riboside phosphorylation).

Advantages and Limitations

  • Selectivity : Avoids racemization, preserving stereochemical integrity.

  • Scalability : Limited by enzyme stability and substrate solubility in aqueous media.

Analytical Validation and Isotopic Labeling

Quantification via UPLC-MS/MS

Recent advancements in phytohormone profiling enable precise quantification of DHZ using deuterated internal standards. Cao et al. (2020) developed a method incorporating d3-dihydrozeatin (20 ng mL⁻¹) for isotope dilution, achieving a recovery rate of 77% and a limit of detection (LOD) of 0.02 ng g⁻¹.

Table 1: Performance Metrics for DHZ Quantification

ParameterValue
LOD0.02 ng g⁻¹
LOQ0.08 ng g⁻¹
Repeatability (RSD)7.71%
Recovery Rate77%
Linear Range (R²)0.994

Deuterium-Labeled DHZ in Metabolic Studies

The high isotopic purity of DHZ-d5 (97.82% deuteration) makes it indispensable for selected-ion monitoring (SIM) in cytokinin trafficking studies. In contrast, catalytic deuteration of ribosylzeatin-d2 yielded inferior deuterium distribution (e.g., <90% d2), underscoring the superiority of chemical synthesis for isotopic labeling.

Comparative Analysis of Synthesis Methods

Table 2: Synthesis Route Comparison

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material γ-ButyrolactoneDihydrozeatin riboside
Key Reagent Lithium aluminum deuterideRecombinant phosphorylase
Reaction Time Multi-step (days)20 minutes
Yield 77% (DHZ-d5)Not reported
Isotopic Purity 97.82%N/A
Scalability Moderate (mg scale)Limited by enzyme cost

Chemical Reactions Analysis

Types of Reactions: Dihydrozeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation by cytokinin oxidase/dehydrogenase enzymes, which convert it into inactive forms.

Common Reagents and Conditions:

    Oxidation: Cytokinin oxidase/dehydrogenase enzymes are commonly used to oxidize dihydrozeatin.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce dihydrozeatin derivatives.

    Substitution: Halogenated purines can react with dihydrozeatin to form substituted derivatives.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of dihydrozeatin, as well as substituted derivatives that may have different biological activities.

Scientific Research Applications

Plant Growth Regulation

DHZ is primarily used in plant biology to stimulate growth and development. It has been shown to:

  • Promote cell division and elongation.
  • Enhance chlorophyll synthesis, leading to improved photosynthesis.
  • Delay leaf senescence, thus prolonging the productive life of plants .

Flower Bud Development

Research indicates that DHZ can significantly stimulate the growth of flower buds in various plant species. This property makes it valuable for horticulture and agriculture, where controlled flowering is essential for crop yield optimization .

Stress Resistance

Studies have demonstrated that DHZ can enhance a plant's resistance to abiotic stresses such as drought and salinity. This is achieved by modulating stress-responsive genes and improving water retention capabilities in plants .

Tissue Culture

In vitro studies have shown that DHZ is effective in promoting shoot regeneration and root formation in tissue culture systems. This application is particularly important for the propagation of rare or endangered plant species .

Case Study 1: Effect on Arabidopsis

A study investigated the impact of DHZ on Arabidopsis thaliana, focusing on its role in delaying senescence and promoting shoot regeneration. Results indicated that DHZ-treated plants exhibited higher chlorophyll retention and increased callus weight compared to controls, demonstrating its effectiveness as a growth regulator in model plant systems .

Case Study 2: Coconut Water Extracts

Research involving coconut water extracts revealed that DHZ could enhance the bioactivity of cytokinins present in the extracts. The study highlighted DHZ's potential to synergistically improve plant growth when combined with natural growth regulators found in coconut water .

Comparative Data Table

Property/EffectThis compound (DHZ)Other Cytokinins (e.g., Zeatin)
Chlorophyll RetentionHighModerate
Flower Bud StimulationSignificantVariable
Stress ResistanceEnhancedModerate
Tissue Culture EfficacyHighVariable
SolubilityChloroform, DMSOEthanol, Water

Mechanism of Action

Dihydrozeatin exerts its effects by binding to specific cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth. The primary molecular targets of dihydrozeatin are the cytokinin receptors, which include histidine kinase receptors such as AHK2, AHK3, and AHK4. These receptors initiate a phosphorylation cascade that ultimately results in the activation of cytokinin-responsive genes.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

Compound Molecular Formula CAS Number Stability to Cytokinin Oxidase Key Functional Role
DL-Dihydrozeatin C₁₀H₁₅N₅O 14894-18-9 Resistant Long-lasting cytokinin activity
Zeatin (trans) C₁₀H₁₃N₅O 1637-39-4 Susceptible Rapid induction of cell division
cis-Zeatin C₁₀H₁₃N₅O 64447-89-8 Susceptible Stress response modulation
N⁶-(Δ²-Isopentenyl)adenine (2iP) C₁₀H₁₃N₅ 2365-40-4 Resistant Synthetic cytokinin with high activity
Kinetin C₁₀H₉N₅O 525-79-1 Moderate Delay of senescence
  • Stability : DHZ’s resistance to enzymatic degradation makes it more persistent in plant tissues compared to zeatin and cis-zeatin, which are rapidly metabolized .
  • Bioactivity : In bioassays, DHZ and its riboside derivatives exhibit activity comparable to zeatin but with prolonged effects due to stability .

Metabolic Pathways and Stress Responses

DHZ is implicated in terpenoid and phytohormone metabolism during plant stress responses. For example, in soybean resistance to Colletotrichum truncatum, DHZ and cis-zeatin were differentially regulated, with DHZ showing earlier accumulation in resistant cultivars .

Table 2: Role in Stress Responses

Compound Stress Response Mechanism Observed Effect in Studies
This compound Modulates terpenoid metabolism; stabilizes cytokinin activity Enhanced soybean anthracnose resistance
Abscisic Acid Regulates stomatal closure Drought tolerance
Gibberellin A₄ Promotes stem elongation Compensatory growth under stress

Commercial and Practical Considerations

Table 3: Commercial Availability and Pricing

Compound Purity Price Range (per 10mg) Key Suppliers
This compound ≥98% €91 – ¥600 CymitQuimica, Xybio, 源叶
Zeatin (trans) ≥95% €120 – ¥800 Sigma-Aldrich, Phytotech Labs
This compound Riboside ≥98% ¥1200/50mg 源叶, MedChemExpress
Kinetin ≥99% €50 – ¥300 Duchefa Biochemie, GoldBio
  • Applications : DHZ is preferred in long-term tissue culture due to stability, while zeatin riboside is used for rapid cytokinin delivery .
  • Synthesis: DHZ is costlier than kinetin but more economical than rare natural cytokinins like cis-zeatin .

Biological Activity

DL-Dihydrozeatin (DHZ) is a cytokinin, a class of plant hormones that play critical roles in regulating various physiological processes, including cell division, growth, and differentiation. This article explores the biological activity of DHZ, focusing on its effects in plant systems, potential applications in agriculture, and implications for human health.

Structure and Properties

This compound is a derivative of zeatin, characterized by the presence of two hydrogen atoms at the 2- and 3-positions of the side chain. This structural modification influences its biological activity compared to other cytokinins. The compound's general formula is C10_{10}H13_{13}N5_5O, and it exhibits unique properties that affect its interaction with plant cells.

Cytokinin Activity

DHZ has been shown to exhibit significant cytokinin activity, promoting various growth responses in plants. Studies indicate that DHZ can:

  • Stimulate Cell Division : DHZ promotes cell division in root and shoot tissues, which is essential for plant growth and development.
  • Delay Senescence : Similar to other cytokinins, DHZ can delay leaf senescence by maintaining chlorophyll levels and promoting nutrient mobilization within the plant .
  • Enhance Root Growth : Research has demonstrated that DHZ treatment can lead to increased root biomass and improved nutrient uptake under certain conditions .

Comparative Activity with Other Cytokinins

In comparative studies, DHZ has been found to have varying degrees of activity relative to other cytokinins such as trans-zeatin (tZ) and isopentenyl adenine (iP). For instance:

Cytokinin TypeEffect on Root GrowthEffect on Leaf Senescence
This compound (DHZ)Moderate inhibitionSignificant delay
Trans-Zeatin (tZ)Strong inhibitionSignificant delay
Isopentenyl Adenine (iP)Variable effectsMinimal delay

This table illustrates that while DHZ can inhibit root growth like tZ, it also significantly delays senescence, indicating its potential utility in extending the shelf life of crops .

The biological activity of DHZ is mediated through various mechanisms:

  • Gene Regulation : DHZ influences the expression of genes associated with cell division and stress responses. RNA sequencing studies have shown that DHZ treatment leads to differential expression of numerous genes involved in cytokinin signaling pathways .
  • Metabolic Pathways : DHZ affects metabolic pathways related to chlorophyll synthesis and antioxidant defenses, enhancing plant resilience against stress .
  • Interaction with Other Hormones : DHZ interacts with other phytohormones such as auxins and gibberellins, modulating their effects on growth and development. This interaction is crucial for maintaining hormonal balance within plants .

Case Studies

Several case studies have highlighted the efficacy of DHZ in agricultural applications:

  • Tomato Growth Enhancement : A study demonstrated that foliar application of DHZ significantly increased fruit yield and quality in tomato plants by enhancing photosynthetic efficiency and delaying leaf senescence .
  • Stress Tolerance in Wheat : Research indicated that wheat plants treated with DHZ exhibited improved drought tolerance due to enhanced root development and better water retention capabilities .

Implications for Human Health

Emerging research suggests potential health benefits associated with DHZ:

  • Antioxidant Properties : DHZ has been linked to antioxidant activities that may help mitigate oxidative stress-related diseases in humans. It has shown promise in preclinical studies for its ability to scavenge free radicals .
  • Cancer Research : Preliminary studies indicate that DHZ may influence pathways associated with cancer cell proliferation and apoptosis. Its interactions with specific proteins involved in tumor progression warrant further investigation .

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of DL-Dihydrozeatin in experimental setups?

  • Methodological Answer : Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity, cross-referencing the CAS number (14894-18-9) and molecular formula (C₁₀H₁₅N₅O) for validation . Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can further confirm structural integrity.

Q. What storage conditions are critical for maintaining this compound stability in laboratory settings?

  • Methodological Answer : Store this compound at 2–8°C in airtight, light-protected containers to prevent degradation. Stability studies suggest room temperature storage may compromise activity over time, particularly in liquid formulations .

Q. What concentration ranges are empirically validated for this compound in plant tissue culture applications?

  • Methodological Answer : Typical working concentrations range from 0.01 to 5.0 mg/L, depending on the plant species and desired physiological response (e.g., cytokinin-like effects on shoot proliferation). Dose-response experiments are recommended to optimize for specific models .

Advanced Research Questions

Q. How do stereochemical differences (e.g., DL- vs. enantiomeric forms) influence the bioactivity of dihydrozeatin derivatives?

  • Methodological Answer : Comparative studies using chiral separation techniques (e.g., chiral HPLC) can isolate enantiomers. Bioassays (e.g., tobacco callus growth or Arabidopsis root elongation) may reveal differential activity between this compound and its ribosylated analogs (e.g., this compound Riboside, CAS 22663-55-4) .

Q. What experimental frameworks are effective for analyzing interactions between this compound and other phytohormones (e.g., auxins or jasmonates)?

  • Methodological Answer : Employ factorial design experiments to test combinatorial effects. For example, co-administer this compound with (±)-Methyl Jasmonate at varying ratios and quantify synergistic/antagonistic outcomes using transcriptomic (e.g., RT-qPCR for cytokinin-responsive genes) or phenotypic metrics .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable growth responses in different plant species)?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables such as:

  • Concentration thresholds : Species-specific sensitivity may require recalibration of dose ranges.
  • Application timing : Pre-treatment vs. continuous exposure in culture media.
  • Analytical variability : Cross-validate results using standardized protocols (e.g., OECD guidelines for plant bioassays) .

Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices (e.g., plant extracts)?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound) improves sensitivity and minimizes matrix interference. Validate methods using spiked recovery experiments and limit-of-detection (LOD) assessments .

Q. How can researchers address discrepancies in CAS registry numbers for this compound across literature sources?

  • Methodological Answer : Cross-reference spectral data (e.g., IR, NMR) from multiple suppliers and databases to confirm chemical identity. Note that CAS 14894-18-9 is widely cited, while CAS 23599-75-9 may reflect historical nomenclature errors or alternative stereoisomers .

Guidance for Experimental Design & Data Interpretation

  • Literature Review : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions, ensuring alignment with gaps in cytokinin signaling mechanisms .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw datasets, analytical parameters, and statistical workflows .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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